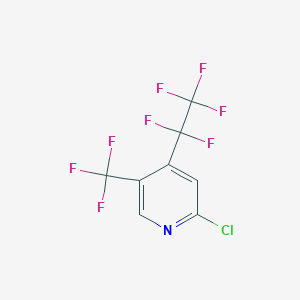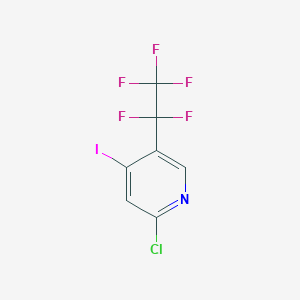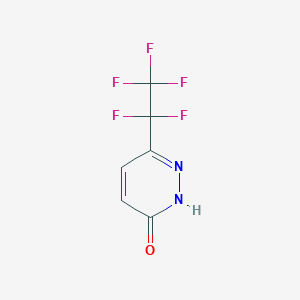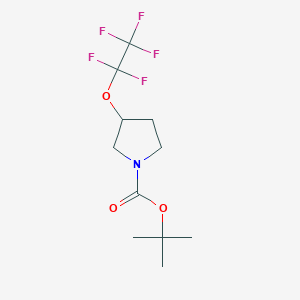![molecular formula C9H9F3N2O2 B6350474 N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97% CAS No. 1204234-78-5](/img/structure/B6350474.png)
N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide is a form of vitamin B3 and is a precursor for nicotinamide adenine dinucleotide (NAD+), a redox cofactor playing a critical role in cell metabolism . It’s used in a variety of biochemical processes and has been studied for its potential health benefits .
Synthesis Analysis
The synthesis of nicotinamide and its derivatives can be complex. For example, the synthesis of β-nicotinamide riboside triflate from ethyl nicotinate and 1,2,3,5-tetra-O-acetyl-D-β-ribofuranose is detailed in one study .Molecular Structure Analysis
The molecular structure of nicotinamide involves a pyridine ring attached to an amide group . Modifications to this structure result in various derivatives with different properties .Chemical Reactions Analysis
Nicotinamide is involved in various chemical reactions, particularly as a component of NAD+. It plays a crucial role in redox reactions in major energy-generating pathways such as glycolysis, the TCA cycle, and beta-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of nicotinamide and its derivatives can vary. For instance, nicotinamide is a white, crystalline powder that is soluble in water .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The trifluoromethoxy group has gained prominence in medicinal chemistry due to its ability to enhance drug properties. Researchers have explored its incorporation into drug candidates to improve metabolic stability, bioavailability, and receptor binding affinity. By strategically introducing this moiety, scientists aim to optimize drug pharmacokinetics and therapeutic efficacy .
Agrochemicals and Pesticides
Trifluoromethoxy-containing compounds find applications in agrochemicals and pesticides. Their unique electronic properties can influence herbicidal, fungicidal, and insecticidal activities. Researchers investigate the impact of CF₃O groups on target specificity, toxicity, and environmental persistence .
Materials Science
The trifluoromethoxy group contributes to the design of novel materials. Researchers have explored its incorporation into polymers, liquid crystals, and organic semiconductors. These materials exhibit altered optical, electronic, and mechanical properties, making them valuable for optoelectronic devices, sensors, and coatings .
Synthetic Methodology
Developing efficient synthetic methods for CF₃O-containing compounds remains a challenge. Recent advances in trifluoromethoxylation reagents have addressed this limitation. Researchers have designed innovative reagents to facilitate direct CF₃O incorporation, enabling streamlined synthesis of diverse molecules. These methods enhance accessibility and reduce reliance on volatile reagents .
Biochemical Probes and Imaging Agents
Trifluoromethoxy-containing compounds serve as valuable biochemical probes and imaging agents. Researchers explore their use in positron emission tomography (PET) and magnetic resonance imaging (MRI). By labeling biomolecules with CF₃O moieties, scientists gain insights into biological processes and disease pathways .
N-Methylnicotinamide Derivatives
Specifically focusing on N-methylnicotinamide derivatives, these compounds have been studied for their potential in various applications. For instance, they may exhibit anti-inflammatory properties or serve as intermediates in organic synthesis. Researchers continue to explore their biological activities and potential therapeutic relevance .
Wirkmechanismus
Target of Action
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, also known as N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a pivotal role in the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions and energy production in cells . Therefore, the primary targets of N-(2-(Trifluoromethoxy)ethyl) nicotinamide are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and cellular metabolism .
Mode of Action
Nicotinamide is known to influence human DNA repair and cellular stress responses through various biochemical mechanisms . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may exhibit similar interactions with its targets, leading to changes in cellular metabolism and stress responses.
Biochemical Pathways
N-(2-(Trifluoromethoxy)ethyl) nicotinamide, being a derivative of nicotinamide, is likely to be involved in similar biochemical pathways. Nicotinamide is a precursor to NAD+, which is involved in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . NAD+ also plays a role in DNA repair and cellular stress responses . Therefore, N-(2-(Trifluoromethoxy)ethyl) nicotinamide may influence these pathways and their downstream effects.
Pharmacokinetics
The trifluoromethoxy (cf3o) group has been noted for its unique features and promising applications in various fields The presence of this group could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
For instance, nicotinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation, and may partially prevent and/or reverse several biophysical changes associated with skin aging . It is possible that N-(2-(Trifluoromethoxy)ethyl) nicotinamide may have similar effects.
Action Environment
The stability and reactivity of compounds containing the trifluoromethoxy group can be influenced by various factors, including temperature, ph, and the presence of other chemical species
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-5-4-14-8(15)7-2-1-3-13-6-7/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLWERTORHYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Trifluoromethoxy)ethyl) nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)